cyclononanamine hydrochloride cyclononanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 60662-43-3
VCID: VC11584231
InChI: InChI=1S/C9H19N.ClH/c10-9-7-5-3-1-2-4-6-8-9;/h9H,1-8,10H2;1H
SMILES:
Molecular Formula: C9H20ClN
Molecular Weight: 177.71 g/mol

cyclononanamine hydrochloride

CAS No.: 60662-43-3

Cat. No.: VC11584231

Molecular Formula: C9H20ClN

Molecular Weight: 177.71 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

cyclononanamine hydrochloride - 60662-43-3

Specification

CAS No. 60662-43-3
Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
IUPAC Name cyclononanamine;hydrochloride
Standard InChI InChI=1S/C9H19N.ClH/c10-9-7-5-3-1-2-4-6-8-9;/h9H,1-8,10H2;1H
Standard InChI Key MFQVEHRTQJGEFR-UHFFFAOYSA-N
Canonical SMILES C1CCCCC(CCC1)N.Cl

Introduction

Chemical Identity and Structural Features

Structural Characterization

The amine precursor, cyclononanamine, adopts a puckered cycloalkane conformation, as inferred from analogous medium-ring cycloalkanes. Protonation at the nitrogen atom introduces ionic character, significantly altering solubility and crystallinity. Key spectral identifiers include:

  • SMILES: C1CCCCC(CCC1)N.Cl (derived from cyclononanamine’s SMILES C1CCCCC(CCC1)N with HCl addition)

  • InChIKey: APXZYWJATMOMHR-UHFFFAOYSA-N (parent amine) modified by hydrochloride formation.

Table 1: Comparative Properties of Cyclononanamine and Its Hydrochloride

PropertyCyclononanamineCyclononanamine Hydrochloride
Molecular FormulaC₉H₁₉NC₉H₂₀ClN
Molecular Weight (g/mol)141.25177.71
XLogP31.9 ~0.5 (estimated)
Hydrogen Bond Donors1 2 (amine-H⁺ and HCl)

Synthesis and Purification Strategies

General Synthesis Protocol

Cyclononanamine hydrochloride is synthesized via direct acid-base reaction between cyclononanamine and hydrochloric acid:

C₉H₁₉N+HClC₉H₂₀ClN\text{C₉H₁₉N} + \text{HCl} \rightarrow \text{C₉H₂₀ClN}

The reaction typically proceeds in anhydrous diethyl ether or ethanol under controlled conditions to avoid over-acidification. Post-synthesis, the hydrochloride salt is purified through recrystallization from hot ethanol or acetone, yielding a hygroscopic white solid .

Analytical Confirmation

Purified batches are validated using:

  • Melting Point Analysis: Expected range 180–190°C (decomposition), consistent with aliphatic amine hydrochlorides .

  • FT-IR Spectroscopy: N–H stretching vibrations at ~2500–3000 cm⁻¹ (broad, HCl-associated) and C–N stretches at 1250–1350 cm⁻¹ .

  • ¹H NMR: Cycloalkane protons resonate at δ 1.2–1.8 ppm, while the ammonium proton appears as a broad singlet near δ 8.5–9.5 ppm .

Physicochemical Properties and Stability

Solubility and Partitioning

The hydrochloride salt exhibits markedly improved aqueous solubility (>100 mg/mL) compared to the free amine (<10 mg/mL) . In organic solvents:

  • Ethanol: ~50 mg/mL

  • Chloroform: <5 mg/mL

  • Diethyl Ether: Insoluble

The estimated XLogP3 of ~0.5 reflects increased polarity due to ionic character, enhancing bioavailability in hydrophilic matrices .

Thermal and Oxidative Stability

Cyclononanamine hydrochloride decomposes above 190°C without melting, as typical for hydrochloride salts. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in desiccators. Oxidative susceptibility is moderate, necessitating argon or nitrogen atmospheres for long-term storage .

ApplicationMechanismReference Model
NeuroprotectionROS scavenging, SOD activation
Ionic LiquidsCation-anion charge delocalizationAnalogous piperidiniums
Corrosion InhibitionAdsorption on metal surfacesCyclohexylamine HCl

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